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Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor with high selectivity for the

histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By inhibiting these

critical transcriptional coactivators, PU141 induces histone hypoacetylation, leading to the

modulation of various cellular processes, including cell growth, proliferation, and survival. This

technical guide provides an in-depth overview of the core mechanisms of PU141, its impact on

cellular signaling pathways, and detailed experimental protocols for its study.

Introduction
The histone acetyltransferases p300 and CBP are master regulators of gene expression,

playing a pivotal role in a multitude of cellular functions such as cell cycle progression,

differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis

of various diseases, including cancer. PU141 has emerged as a selective inhibitor of

p300/CBP, demonstrating anti-proliferative effects in several cancer cell lines, most notably in

neuroblastoma. This document serves as a comprehensive resource for researchers

investigating the cellular and molecular effects of PU141.
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PU141 is a potent and selective inhibitor of the histone acetyltransferase activity of p300 and

CBP. Its inhibitory action leads to a global reduction in histone acetylation, a key epigenetic

modification associated with active gene transcription.

Target Selectivity
In vitro selectivity profiling has shown that PU141 is highly selective for CBP and p300, with

less activity against other HATs such as Gcn5 and p300/CBP-associated factor (PCAF). This

selectivity makes PU141 a valuable tool for dissecting the specific roles of p300/CBP in cellular

processes.

Molecular Interactions
In silico molecular docking and dynamics simulations have elucidated the binding mechanism

of PU141 to the active site of the p300 HAT domain. These studies reveal that PU141 forms

stable interactions with key catalytic residues, effectively blocking substrate binding and

enzymatic activity. The calculated binding free energy for PU141 with p300 is -20.62 kcal/mol,

indicating a high-affinity interaction.[1]

Impact on Cellular Processes
The inhibition of p300/CBP by PU141 triggers a cascade of cellular events, primarily impacting

cell proliferation and survival.

Cell Growth Inhibition
PU141 has been shown to inhibit the growth of a variety of human cancer cell lines. The half-

maximal growth inhibitory concentrations (GI50) for PU141 across a panel of cancer cell lines

are summarized in the table below.
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Cell Line Cancer Type GI50 (µM)

SK-N-SH Neuroblastoma 0.48

A431 Epidermoid Carcinoma >10

A549
Alveolar Basal Epithelial

Adenocarcinoma
>10

A2780 Ovarian Carcinoma >10

HCT116 Epithelial Colon Carcinoma 7.5

HepG2 Hepatocellular Carcinoma >10

MCF7 Breast Carcinoma >10

SW480 Colon Adenocarcinoma >10

U-87MG Glioblastoma-Astrocytoma >10

Data sourced from Probechem and ResearchGate.[2][3]

Induction of Histone Hypoacetylation
Treatment of cancer cells with PU141 leads to a significant decrease in the acetylation of

histone H3 and H4 at various lysine residues. This hypoacetylation is a direct consequence of

p300/CBP inhibition and is a key indicator of target engagement in cellular assays.

Effects on Cell Cycle and Apoptosis
While direct studies on PU141's effect on the cell cycle are limited, inhibition of p300/CBP is

generally associated with cell cycle arrest. A related, less selective pyridoisothiazolone HAT

inhibitor, PU139, has been shown to trigger caspase-independent cell death. The precise

mechanism of cell death induced by PU141, including its dependence on caspases, warrants

further investigation.

Signaling Pathways Modulated by PU141
As a p300/CBP inhibitor, PU141 is expected to modulate a wide array of signaling pathways

that are dependent on these transcriptional coactivators.
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p53 Signaling Pathway
p300/CBP are crucial for the acetylation and activation of the tumor suppressor protein p53. By

inhibiting p300/CBP, PU141 can potentially attenuate the p53-mediated transcriptional

response to cellular stress, affecting the expression of p53 target genes involved in cell cycle

arrest and apoptosis.
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p53 signaling pathway inhibition by PU141.
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NF-κB Signaling Pathway
The transcription factor NF-κB plays a key role in inflammation, immunity, and cell survival.

p300/CBP act as coactivators for NF-κB, and their inhibition by PU141 can lead to the

downregulation of NF-κB target genes, potentially sensitizing cancer cells to apoptosis.
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NF-κB signaling pathway modulation by PU141.

Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is often aberrantly activated in

cancer. β-catenin, the central effector of this pathway, requires p300/CBP for its transcriptional
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activity. Inhibition of p300/CBP by PU141 can therefore block the expression of Wnt target

genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.
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Wnt/β-catenin pathway inhibition by PU141.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of PU141.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is for determining the inhibitory activity of PU141 on p300/CBP HAT activity.
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Start: Prepare Reaction Mix
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Add Histone Substrate
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Workflow for an in vitro HAT assay.

Materials:
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Recombinant p300 or CBP enzyme

Histone H3 or H4 peptide substrate

[³H]-Acetyl-CoA

PU141 (dissolved in DMSO)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

P81 phosphocellulose paper

Scintillation cocktail and counter

Procedure:

Prepare a reaction mix containing HAT assay buffer, recombinant p300/CBP enzyme, and

varying concentrations of PU141 or DMSO vehicle control.

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

Initiate the reaction by adding the histone peptide substrate and [³H]-Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to

remove unincorporated [³H]-Acetyl-CoA.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each PU141 concentration and determine the IC50 value.

Cellular Histone Acetylation Assay
This protocol describes the analysis of histone acetylation levels in cells treated with PU141 by

Western blotting.
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Materials:

Cell line of interest (e.g., SK-N-SH)

PU141

Cell lysis buffer

Acid extraction buffers for histones

Antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-

H4K8) and total histone H3 (as a loading control)

SDS-PAGE and Western blotting reagents

Procedure:

Culture cells to the desired confluency and treat with various concentrations of PU141 or

DMSO for a specified time (e.g., 3-24 hours).

Harvest the cells and perform acid extraction of histones.

Quantify the protein concentration of the histone extracts.

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies specific for the acetylated histone

marks of interest.

Probe a parallel membrane with an antibody against total histone H3 to serve as a loading

control.

Incubate with the appropriate HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify the band intensities to determine the relative change in histone acetylation.
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Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of PU141 on cell cycle distribution

using propidium iodide (PI) staining.

Start: Treat Cells with PU141

Harvest and Wash Cells

Fix Cells in Cold Ethanol

Stain with Propidium Iodide
and RNase A

Analyze by Flow Cytometry

End: Determine Cell Cycle Distribution
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Workflow for cell cycle analysis.

Materials:

Cell line of interest

PU141
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Phosphate-buffered saline (PBS)

Cold 70% ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with PU141 or DMSO for the desired duration (e.g., 24, 48 hours).

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

Incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

Incubate in the dark at room temperature for 30 minutes.

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity

of the PI signal.

Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of

the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the detection of apoptosis in PU141-treated cells using Annexin V and

propidium iodide staining followed by flow cytometry.

Materials:

Cell line of interest

PU141
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Annexin V-FITC (or another fluorophore)

Propidium iodide (PI)

Annexin V binding buffer

Flow cytometer

Procedure:

Treat cells with PU141 or DMSO for the desired time.

Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry within one hour of staining.

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion
PU141 is a valuable chemical probe for investigating the roles of p300/CBP in cellular

physiology and pathology. Its selectivity and potent inhibitory activity make it a promising lead

compound for the development of novel anticancer therapeutics, particularly for malignancies

driven by aberrant p300/CBP activity. The experimental protocols and pathway analyses

provided in this guide offer a framework for the continued exploration of PU141's impact on

cellular processes and its potential clinical applications. Further research is warranted to fully

elucidate its effects on the cell cycle, the precise mechanisms of induced cell death, and its in

vivo efficacy in a broader range of cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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